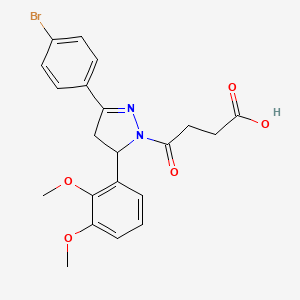

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazoline derivative characterized by a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a 4-oxobutanoic acid side chain. Pyrazolines are nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2,3-dimethoxyphenyl substituent distinguishes this compound from analogs, as methoxy groups are electron-donating and may enhance solubility or receptor binding compared to halogens or other aryl groups.

Properties

IUPAC Name |

4-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O5/c1-28-18-5-3-4-15(21(18)29-2)17-12-16(13-6-8-14(22)9-7-13)23-24(17)19(25)10-11-20(26)27/h3-9,17H,10-12H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLVKEWFRQMKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is the condensation of 4-bromobenzaldehyde with 2,3-dimethoxyacetophenone to form a chalcone intermediate This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antiviral properties. For instance, compounds synthesized from similar structures have shown significant activity against the H5N1 avian influenza virus. The antiviral efficacy was evaluated through plaque reduction assays on Madin-Darby canine kidney cells, demonstrating effective inhibition of viral replication .

Antioxidant Properties

Another study investigated the antioxidant effects of a related benzenesulfonamide compound containing the pyrazole moiety. This compound was tested on rainbow trout, revealing its potential to enhance antioxidant enzyme activities and improve hematological parameters . Such findings suggest that pyrazole derivatives could be beneficial in mitigating oxidative stress in biological systems.

NMDA Receptor Modulation

The compound has been identified as a selective antagonist for specific NMDA receptor subunits (GluN2C and GluN2D). This selectivity is crucial for developing pharmacological tools aimed at treating neurological disorders such as Parkinson's disease and schizophrenia. The mechanism of action involves noncompetitive inhibition, which allows for targeted therapeutic strategies without affecting other receptor subtypes .

Synthesis of Novel Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that can be tailored for specific applications in material science. For example, modifications to the pyrazole ring or the side chains can lead to materials with enhanced electronic properties or solubility characteristics, making them suitable for use in organic electronics and sensor technologies.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl and dimethoxyphenyl groups allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents on the pyrazoline core significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations :

Insights :

Pharmacological Implications

- Antimicrobial Activity : Compounds with 4-chlorophenyl or 4-fluorophenyl groups (e.g., Compound 22, 23) show enhanced activity due to halogen electronegativity . The target compound’s methoxy groups may shift activity toward targets requiring polar interactions.

- Anticancer Potential: Thiosemicarbazide derivatives () exhibit cytotoxicity via metal chelation, whereas the target compound’s carboxylic acid group may modulate apoptosis pathways .

Biological Activity

The compound 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, often referred to as DQP-1105, has garnered attention due to its potential biological activities, particularly in the context of NMDA receptor modulation and antioxidant effects in aquatic species. This article synthesizes current research findings on its biological activity, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of DQP-1105 is characterized by the presence of a pyrazole ring and a butanoic acid moiety, with substituents that enhance its pharmacological properties. The following table summarizes the key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C19H19BrN2O4 |

| Molecular Weight | 409.27 g/mol |

| Key Functional Groups | Pyrazole ring, carboxylic acid |

| Substituents | 4-bromophenyl and dimethoxyphenyl groups |

Research indicates that DQP-1105 acts as a selective antagonist for NMDA receptors, specifically targeting GluN2C and GluN2D subunits. This selectivity is crucial for developing pharmacological tools that can modulate synaptic transmission without affecting other subtypes associated with neurotoxicity or excitotoxicity. The compound exhibits a mechanism of noncompetitive inhibition, which allows it to effectively block receptor activity without competing with glutamate binding .

Biological Activity in Aquatic Species

A significant study examined the effects of DQP-1105 on rainbow trout (Oncorhynchus mykiss), focusing on its impact on antioxidant enzyme activity and hematological parameters. The study involved exposing fish to varying concentrations of the compound (0, 0.25, 0.5, 1, and 2.5 mg/L) over a 96-hour period. Key findings included:

- Antioxidant Enzyme Activity : DQP-1105 significantly altered the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in both gill and liver tissues.

| Concentration (mg/L) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |

|---|---|---|---|

| 0 | Control | Control | Control |

| 0.25 | Increased | Increased | Increased |

| 0.5 | Significantly increased | Significantly increased | Significantly increased |

| 1 | Decreased | Decreased | Decreased |

| 2.5 | Markedly decreased | Markedly decreased | Markedly decreased |

- Hematological Parameters : Changes were noted in red blood cell counts and hemoglobin levels, indicating potential stress responses to the compound .

Case Studies and Research Findings

- Neuroprotection : DQP-1105 has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease. Its ability to selectively inhibit specific NMDA receptor subtypes suggests a role in mitigating excitotoxicity associated with these conditions .

- Antioxidant Properties : The antioxidant effects observed in aquatic species indicate potential applications in aquaculture, where oxidative stress is a significant concern. The modulation of antioxidant enzyme activities suggests that DQP-1105 could enhance fish health and resilience against environmental stressors .

- Pharmacological Development : The structural characteristics of DQP-1105 provide a foundation for further drug development targeting NMDA receptors. Its selectivity may lead to fewer side effects compared to broader-spectrum antagonists .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid?

The compound is typically synthesized via cyclocondensation reactions using substituted chalcones and hydrazine derivatives. For pyrazoline-based analogs, General Procedure G (common in and ) involves refluxing ketones with hydrazine hydrates in ethanol, followed by purification via column chromatography (e.g., 10% methanol/dichloromethane). Yields range from 22% to 86%, depending on substituent reactivity and solvent optimization . Key steps include monitoring reaction progress using TLC and confirming regioselectivity via H NMR coupling constants (e.g., pyrazoline ring protons at δ 3.0–4.0 ppm) .

Q. How is the purity and structural integrity of this compound validated?

Purity (>94%) is confirmed using reverse-phase HPLC with UV detection (λ = 254 nm). Structural characterization employs H/C NMR to identify proton environments (e.g., dimethoxyphenyl groups at δ 3.8–3.9 ppm) and HRMS for exact mass verification (e.g., [M+H] with <2 ppm error). X-ray crystallography (e.g., ) resolves stereochemistry and confirms dihedral angles between aromatic rings .

Q. What analytical techniques are critical for distinguishing regioisomers in pyrazoline derivatives?

Regioisomer differentiation relies on H NMR NOE experiments to assess spatial proximity of substituents and F NMR (for fluorinated analogs) to resolve electronic effects. LC-MS/MS fragmentation patterns further distinguish isomers by comparing collision-induced dissociation (CID) profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in this compound class?

Structure-Activity Relationship (SAR) studies ( ) show that 4-bromophenyl enhances lipophilicity and target binding affinity, while 2,3-dimethoxyphenyl improves metabolic stability. Fluorine substitution (e.g., 4-fluorophenyl in ) increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. Quantitative SAR (QSAR) models correlate Hammett σ values of substituents with IC data in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Cross-validate using orthogonal methods:

Q. How can computational modeling optimize the pharmacophore of this compound?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with residues in the target protein’s active site. Pharmacophore models ( ) prioritize features like hydrogen-bond acceptors (e.g., ketone oxygen) and aromatic/hydrophobic regions. MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics validating binding poses .

Q. What experimental approaches improve synthetic yields for low-producing analogs?

Q. How is metabolic stability evaluated for in vivo applications?

Microsomal stability assays (human/rat liver microsomes) quantify phase I metabolism. LC-HRMS identifies major metabolites (e.g., demethylation of methoxy groups). CYP450 inhibition screening (e.g., CYP3A4/2D6) minimizes drug-drug interaction risks .

Data Reproducibility and Validation

Q. What factors contribute to variability in reported NMR chemical shifts?

Q. How do crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction ( ) provides unambiguous confirmation of diastereomeric configurations. For example, the 4,5-dihydropyrazole ring adopts a half-chair conformation, with substituents in equatorial positions to minimize steric strain .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst).

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure statistical rigor.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.